molecular formula C6H14ClN B6181353 (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 2613299-59-3

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B6181353
CAS No.: 2613299-59-3
M. Wt: 135.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride, also known as MCPE-HCl, is a synthetic derivative of the naturally occurring amino acid, l-proline. It is a white, crystalline powder that has been studied extensively in laboratory experiments due to its unique chemical properties. MCPE-HCl has been found to possess a wide range of biochemical and physiological effects, which make it a useful tool for scientific research. We will also discuss some potential future directions for further research.

Scientific Research Applications

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. It has also been used in studies of the structure and function of membrane proteins, as well as in studies of the structure and function of ion channels. In addition, this compound has been used in studies of the structure and function of G-protein coupled receptors and in studies of the regulation of gene expression.

Mechanism of Action

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is believed to act as an agonist at certain G-protein coupled receptors, such as the metabotropic glutamate receptor (mGluR). It has been found to activate the mGluR, which in turn activates a G-protein and initiates a cascade of biochemical reactions that ultimately lead to the production of various signaling molecules, such as cAMP and IP3. These signaling molecules are then able to activate various downstream targets, such as ion channels, enzymes, and other proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C, which can lead to the production of various signaling molecules. It has also been found to modulate the activity of certain ion channels, such as the NMDA receptor, which can lead to changes in neuronal excitability. In addition, this compound has been found to modulate the activity of certain G-protein coupled receptors, such as the mGluR, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also a relatively inexpensive compound, which makes it a cost-effective reagent for use in research. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research into (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted into its potential use as a therapeutic agent for the treatment of various diseases and conditions. Finally, further research could be conducted into its potential use as a tool for drug discovery and development.

Synthesis Methods

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can be synthesized using a number of different methods. One of the most commonly used methods is the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This method involves the reaction of a halide, such as bromide or iodide, with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, in the presence of a palladium catalyst. The reaction results in the formation of a new carbon-carbon bond, which can then be further functionalized to produce the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-methylcyclopropane", "ethanol", "hydrogen chloride gas", "sodium hydroxide", "sodium bicarbonate", "ammonium chloride", "sodium chloride", "water" ], "Reaction": [ "1. 1-methylcyclopropane is reacted with ethanol in the presence of a strong acid catalyst to form 1-(1-methylcyclopropyl)ethanol.", "2. The resulting alcohol is then treated with hydrogen chloride gas to form the hydrochloride salt of 1-(1-methylcyclopropyl)ethanol.", "3. Sodium hydroxide is added to the hydrochloride salt to form the free base of 1-(1-methylcyclopropyl)ethanol.", "4. The free base is then treated with ammonium chloride and sodium chloride to form (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride.", "5. The final product is isolated and purified through recrystallization from water." ] }

2613299-59-3

Molecular Formula

C6H14ClN

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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